
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidinedione core, which is a six-membered ring containing two ketone groups, and a benzylideneamino group, which is a benzene ring attached to an imine group. The presence of diethyl and methyl groups further enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione typically involves a multi-step process. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 3,3-diethyl-5-methyl-2,4-piperidinedione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and enzyme inhibitory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-1-((3,4-dimethoxybenzylidene)amino)-5-methyl-2,4-piperidinedione: Similar structure but with methoxy groups instead of hydroxyl groups.
3,3-Diethyl-1-((3,4-dihydroxyphenyl)amino)-5-methyl-2,4-piperidinedione: Similar structure but with an amino group instead of an imine group.
Uniqueness
The presence of both diethyl and methyl groups, along with the benzylideneamino moiety, makes 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
39844-59-2 |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3,3-diethyl-5-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O4/c1-4-17(5-2)15(22)11(3)10-19(16(17)23)18-9-12-6-7-13(20)14(21)8-12/h6-9,11,20-21H,4-5,10H2,1-3H3/b18-9+ |
InChI Key |
ZOWLGODKDPZGHV-GIJQJNRQSA-N |
Isomeric SMILES |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC(=C(C=C2)O)O)C)CC |
Canonical SMILES |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC(=C(C=C2)O)O)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
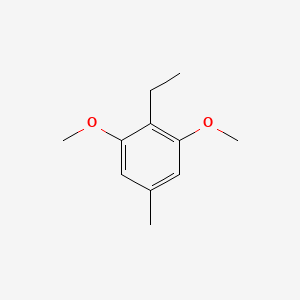

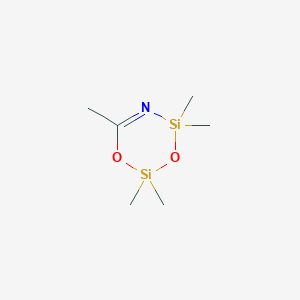
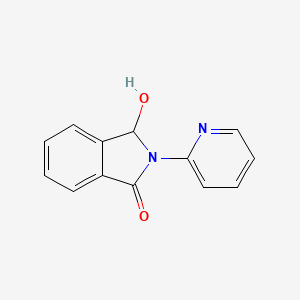

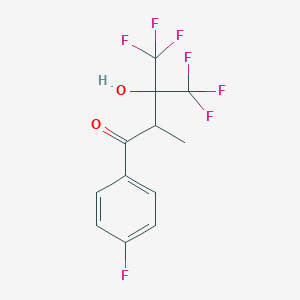
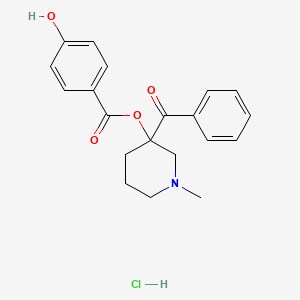
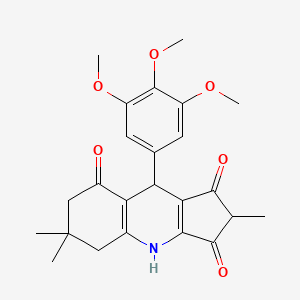
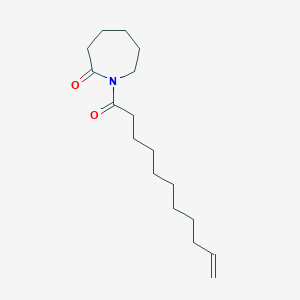
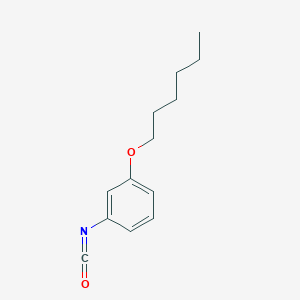
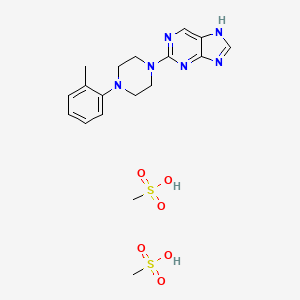
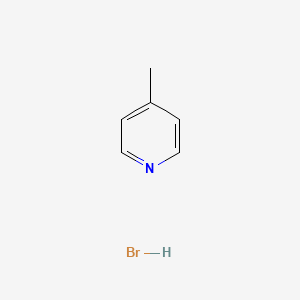
![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
